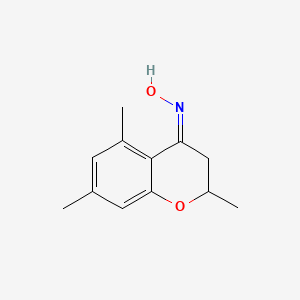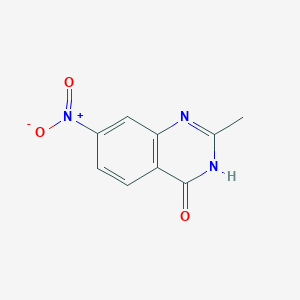
Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, which are significant in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate typically involves the condensation of ethyl acetoacetate with 6-methylpyrimidine-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-pyridyl)-2-oxopropanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(2-thiophenyl)-2-oxopropanoate: Similar structure but with a thiophene ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to the presence of the 6-methylpyrimidine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)5-8-4-7(2)11-6-12-8/h4,6H,3,5H2,1-2H3 |
Clave InChI |
ZVKUSZSQNFVRNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC1=NC=NC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)


![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)


![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)



